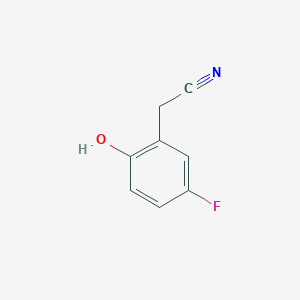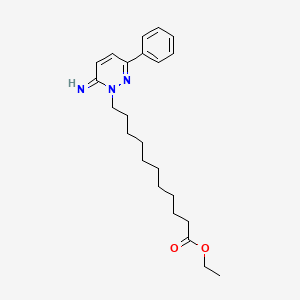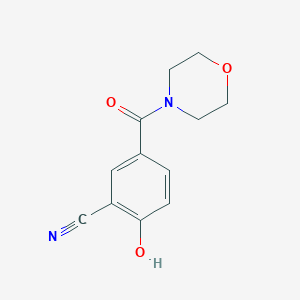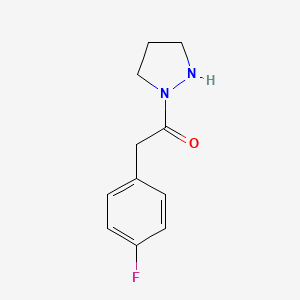![molecular formula C17H18BrNO3Sn B15160109 N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide CAS No. 652169-87-4](/img/structure/B15160109.png)
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide is a complex organic compound that features a bromophenyl group, a benzamide core, and a trimethylstannyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with benzoyl chloride to form N-(4-bromophenyl)benzamide. This intermediate is then reacted with trimethylstannyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized forms of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of brominated and stannylated compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, although further research is needed to fully understand its potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the trimethylstannyl ester can participate in organometallic reactions. These interactions can influence the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzamide: Lacks the trimethylstannyl ester, making it less reactive in organometallic reactions.
4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups, offering different reactivity and applications.
Phenyl boronic acid derivatives: Similar in structure but with boronic acid groups instead of stannyl esters.
Uniqueness
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide is unique due to the presence of both a bromophenyl group and a trimethylstannyl ester. This combination offers a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
652169-87-4 |
|---|---|
Molecular Formula |
C17H18BrNO3Sn |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
trimethylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C14H10BrNO3.3CH3.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;;;;/h1-8H,(H,16,17)(H,18,19);3*1H3;/q;;;;+1/p-1 |
InChI Key |
JWAUYZBNBOSUGX-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)

![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)

![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
